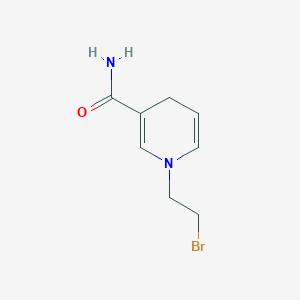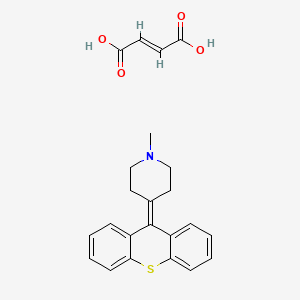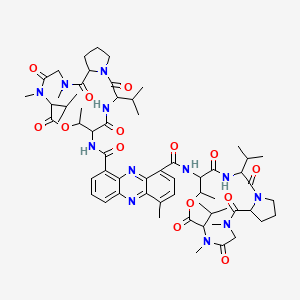
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-,xi-lactone, 1,1'-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 is a complex organic compound that belongs to the class of dipeptides This compound is characterized by its unique structure, which includes multiple amino acid residues and a phenazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 involves multiple steps, including the protection and deprotection of amino groups, peptide bond formation, and cyclization. The use of protecting groups such as trifluoroacetyl and tert-butoxycarbonyl is common to prevent racemization during synthesis . The reaction conditions typically involve the use of condensing agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. The use of high-throughput techniques and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 undergoes various chemical reactions, including:
Oxidation: The phenazine moiety can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the phenazine ring can yield hydroquinone derivatives.
Substitution: The amino acid residues can participate in substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the phenazine moiety, as well as substituted derivatives of the amino acid residues.
Scientific Research Applications
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 has several scientific research applications:
Biology: The compound’s interactions with biological molecules make it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of antimicrobial and anticancer activities.
Industry: The compound’s unique structure and reactivity make it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 involves its interaction with specific molecular targets. The phenazine moiety can intercalate with DNA, disrupting replication and transcription processes. The peptide residues can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-valine: A dipeptide with similar amino acid residues but lacking the phenazine moiety.
L-Valyl-L-threonine: Another dipeptide with similar residues, used as a model compound in peptide synthesis.
L-threonyl-L-valine: Similar to L-Valyl-L-threonine but with the sequence reversed.
Uniqueness
The uniqueness of L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 lies in its combination of amino acid residues and the phenazine moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
71065-59-3 |
|---|---|
Molecular Formula |
C61H84N12O14 |
Molecular Weight |
1209.4 g/mol |
IUPAC Name |
4-methyl-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenazine-1,9-dicarboxamide |
InChI |
InChI=1S/C61H84N12O14/c1-29(2)43-58(82)72-25-17-21-39(72)56(80)68(12)27-41(74)70(14)50(31(5)6)60(84)86-34(10)46(54(78)64-43)66-52(76)36-19-16-20-38-48(36)63-49-37(24-23-33(9)45(49)62-38)53(77)67-47-35(11)87-61(85)51(32(7)8)71(15)42(75)28-69(13)57(81)40-22-18-26-73(40)59(83)44(30(3)4)65-55(47)79/h16,19-20,23-24,29-32,34-35,39-40,43-44,46-47,50-51H,17-18,21-22,25-28H2,1-15H3,(H,64,78)(H,65,79)(H,66,76)(H,67,77) |
InChI Key |
XFMXNUNTAUJYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=CC=C3)N=C5C(=CC=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


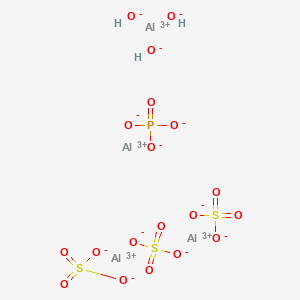
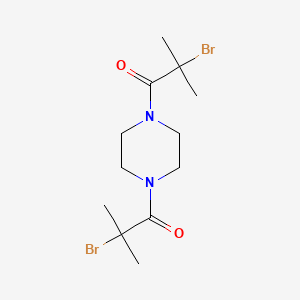
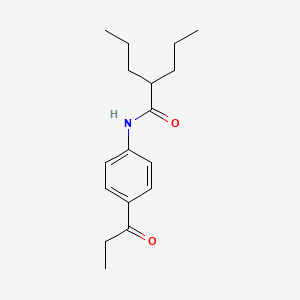
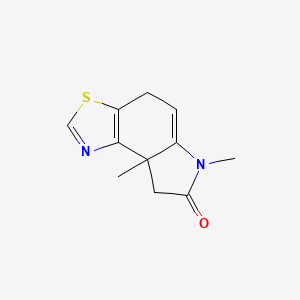
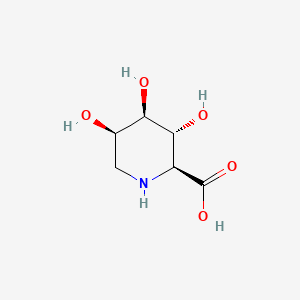
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
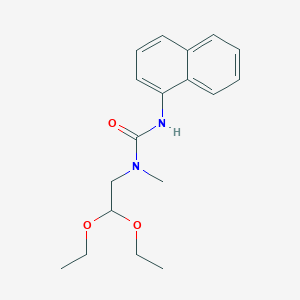
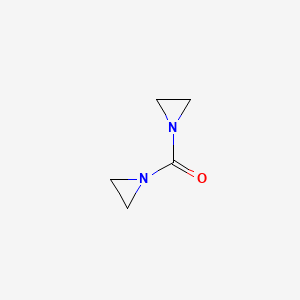
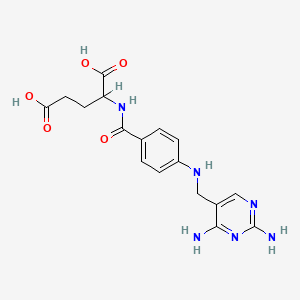
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)
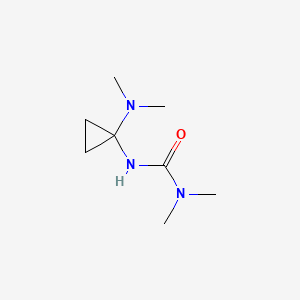
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
